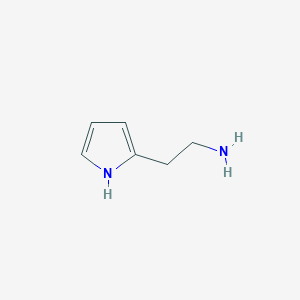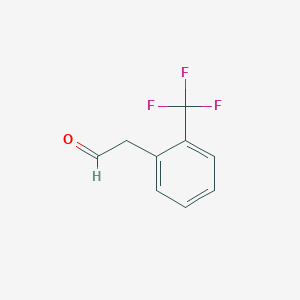
2-(2-(Trifluoromethyl)phenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-(Trifluoromethyl)phenyl)acetaldehyde” is a chemical compound with the CAS Number: 21235-63-2 . It has a molecular weight of 188.15 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, trifluoromethyl groups are often introduced into organic compounds via Suzuki-coupling reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 . This indicates that the compound contains nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and one oxygen atom.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 188.15 .Aplicaciones Científicas De Investigación
Organocatalytic Acetalization : A study by Kotke & Schreiner (2006) discusses the acid-free, organocatalytic acetalization of various aldehydes and ketones. This process involves the use of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst, leading to the efficient conversion of aldehydes into their acetals (Kotke & Schreiner, 2006).
Chemistry of Trifluoromethylphenyllithium : Filler et al. (1996) investigated the reactions of 2,4,6-Tris(trifluoromethyl)phenyllithium with acetaldehyde and acrolein, leading to the formation of the corresponding alcohols and other products. This research highlights the versatility of trifluoromethyl compounds in synthesizing various chemical structures (Filler et al., 1996).
Synthesis of Benzofurans : The study by Nakamura, Mizushima & Yamamoto (2005) describes the synthesis of 2,3-disubstituted benzofurans using a platinum-olefin-catalyzed carboalkoxylation reaction of o-alkynylphenyl acetals. This process demonstrates the potential application of trifluoromethylphenyl acetaldehydes in complex organic syntheses (Nakamura, Mizushima & Yamamoto, 2005).
Isomerization to Phenyl Acetaldehyde : A paper by Yadav & Gawade (2013) explores the novel use of combustion synthesized superacid catalysts for the isomerization of styrene oxide to 2-phenyl acetaldehyde. This process has applications in the synthesis of fine chemicals, flavors, and fragrances (Yadav & Gawade, 2013).
Protection of Carboxylic Acids : Arai, Tokuyama, Linsell & Fukuyama (1998) described the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for the protection of carboxylic acids, demonstrating its utility in synthetic chemistry (Arai et al., 1998).
Catalytic Performance in Oxidation Reactions : Idriss et al. (1995) studied the reactions of acetaldehyde on CeO2 and CeO2-supported catalysts, revealing insights into various reaction pathways and the potential for catalytic applications in oxidation processes (Idriss et al., 1995).
Extraction and Analysis of Acetaldehyde : Huang, Sha, Zheng, Liu & Deng (2013) developed phenyl group-functionalized magnetic mesoporous silica microspheres for the fast extraction and analysis of acetaldehyde, demonstrating the application in analytical chemistry (Huang et al., 2013).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(2-(Trifluoromethyl)phenyl)acetaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with various enzymes and proteins, including aldehyde dehydrogenases and reductases, which facilitate its conversion to corresponding alcohols or acids. The nature of these interactions involves the binding of the aldehyde group to the active site of the enzyme, leading to subsequent catalytic reactions .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can result in the accumulation of aldehydes within the cell, affecting various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase, which facilitate its conversion to corresponding alcohols or acids. These metabolic pathways are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic aldehydes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of the compound can impact its activity and interactions with other biomolecules .
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFBOFNEYFSKQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591179 |
Source


|
| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21235-63-2 |
Source


|
| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

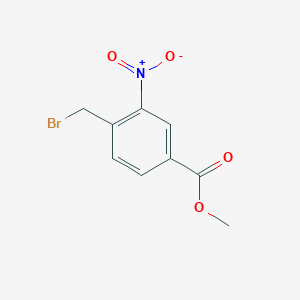
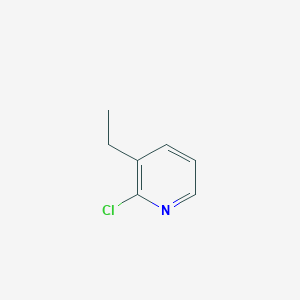

![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)
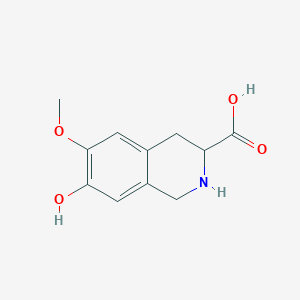

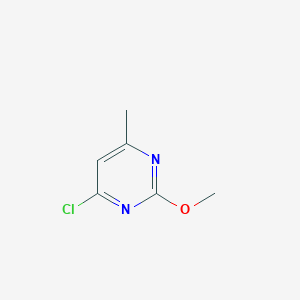

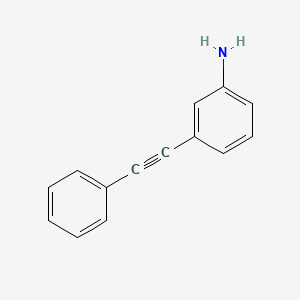
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)


